molecular formula C11H13BrClN B6220256 1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 2758000-88-1

1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No. B6220256
CAS RN: 2758000-88-1
M. Wt: 274.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride (1-BP-3-AZA-HCl) is an organic compound that is used in various scientific research applications. It is a small molecule that can be synthesized in the laboratory, and its structure is composed of a phenyl ring and a bicyclic ring. It is a white crystalline solid with a melting point of 195-196°C. 1-BP-3-AZA-HCl has been used in various scientific fields, such as organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

1-BP-3-AZA-HCl has been used in a variety of scientific research applications. It has been used as a starting material in organic synthesis, as a reagent in medicinal chemistry, and as a tool in biochemistry. In organic synthesis, 1-BP-3-AZA-HCl has been used as a building block for the synthesis of various small molecules. In medicinal chemistry, 1-BP-3-AZA-HCl has been used as a chiral catalyst for the synthesis of chiral drugs. In biochemistry, 1-BP-3-AZA-HCl has been used as a tool to study the structure and function of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 1-BP-3-AZA-HCl is not fully understood. However, it is believed that the compound interacts with proteins and other biomolecules in the body, leading to a variety of biochemical and physiological effects. It is believed that the compound binds to certain amino acid residues, leading to changes in the conformation of the protein and the subsequent activation of certain biochemical pathways.
Biochemical and Physiological Effects
1-BP-3-AZA-HCl has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have an inhibitory effect on the enzyme phosphodiesterase-4, which is involved in the regulation of inflammation and immune responses. In addition, 1-BP-3-AZA-HCl has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of nerve transmission. The compound has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the regulation of pain and inflammation.

Advantages and Limitations for Lab Experiments

The use of 1-BP-3-AZA-HCl in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize in the laboratory. Second, the compound is relatively stable and can be stored for extended periods of time. Third, the compound is relatively non-toxic and can be handled safely. However, there are some limitations to the use of 1-BP-3-AZA-HCl in laboratory experiments. First, the compound is sensitive to light and should be stored in a dark environment. Second, the compound is not soluble in water and must be dissolved in an appropriate solvent. Third, the compound is not very soluble in organic solvents and must be used in relatively small quantities.

Future Directions

The use of 1-BP-3-AZA-HCl in scientific research is an active area of research. Future research will focus on further elucidating the mechanism of action of the compound, as well as exploring its potential applications in various fields, such as drug design and development, medicinal chemistry, and biochemistry. Additionally, future research will focus on optimizing the synthesis of the compound, as well as exploring new synthesis methods. Finally, future research will focus on exploring the potential applications of 1-BP-3-AZA-HCl in the medical and pharmaceutical fields.

Synthesis Methods

The synthesis of 1-BP-3-AZA-HCl is a fairly straightforward procedure that can be accomplished in a few steps. The first step is to prepare the starting material, which is a mixture of 2-bromophenylacetonitrile and 3-azabicyclo[3.1.0]hexane in an appropriate solvent. The mixture is then heated to reflux and the reaction is allowed to proceed for several hours. The reaction mixture is then cooled and the product is isolated by filtration. The product is then purified by recrystallization and the final product is 1-BP-3-AZA-HCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves the reaction of 3-bromophenylacetonitrile with cyclopentadiene followed by hydrogenation and quaternization with hydrochloric acid.", "Starting Materials": [ "3-bromophenylacetonitrile", "cyclopentadiene", "hydrogen gas", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-bromophenylacetonitrile is reacted with cyclopentadiene in the presence of a Lewis acid catalyst to form 1-(3-bromophenyl)-3-cyclopenten-1-ylpropanenitrile.", "Step 2: The resulting product is hydrogenated using hydrogen gas and a palladium catalyst to form 1-(3-bromophenyl)-3-cyclopenten-1-ylpropanamine.", "Step 3: The amine product is then quaternized with hydrochloric acid to form 1-(3-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride." ] }

CAS RN

2758000-88-1

Molecular Formula

C11H13BrClN

Molecular Weight

274.6

Purity

95

Origin of Product

United States

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